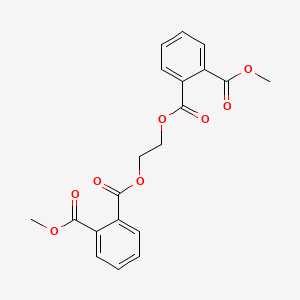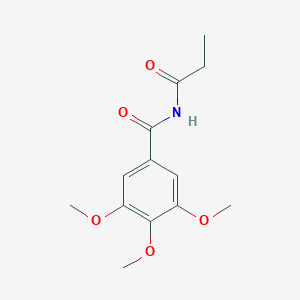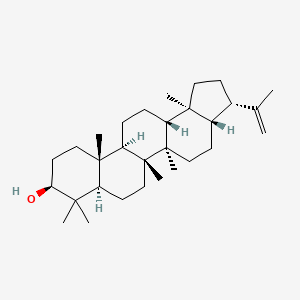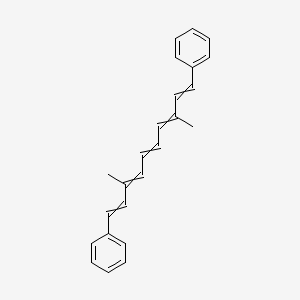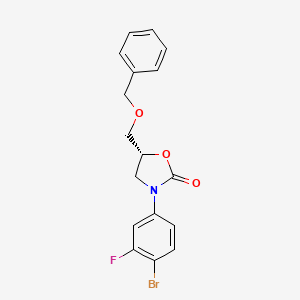
(R)-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a benzyloxy group, a bromo-fluorophenyl group, and an oxazolidinone ring in its structure suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Bromo-Fluorophenyl Group: This step involves the coupling of the oxazolidinone core with a bromo-fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.
Biology
In biological research, this compound may be studied for its potential antibacterial properties, given the known activity of oxazolidinone derivatives. It can also serve as a probe to study enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, ®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one could be explored as a lead compound for the development of new antibacterial agents or other therapeutic drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of ®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one would likely involve interactions with specific molecular targets, such as bacterial ribosomes in the case of antibacterial activity. The oxazolidinone ring is known to inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar activity to linezolid but with improved potency and reduced side effects.
Uniqueness
®-5-((benzyloxy)methyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is unique due to the presence of the benzyloxy and bromo-fluorophenyl groups, which may confer distinct biological activity and chemical reactivity compared to other oxazolidinone derivatives.
特性
分子式 |
C17H15BrFNO3 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
(5R)-3-(4-bromo-3-fluorophenyl)-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15BrFNO3/c18-15-7-6-13(8-16(15)19)20-9-14(23-17(20)21)11-22-10-12-4-2-1-3-5-12/h1-8,14H,9-11H2/t14-/m1/s1 |
InChIキー |
QQLFYWURDUQXDQ-CQSZACIVSA-N |
異性体SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)COCC3=CC=CC=C3 |
正規SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)COCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



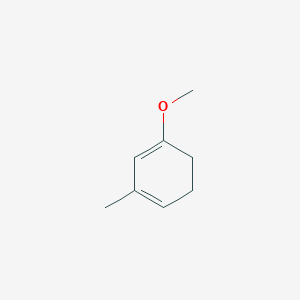
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
